molecular formula C25H12I4 B3047291 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] CAS No. 137181-59-0

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]

Cat. No.: B3047291
CAS No.: 137181-59-0
M. Wt: 820 g/mol
InChI Key: CZBGMYRHQUHNFB-UHFFFAOYSA-N
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Description

Significance of the Spirobifluorene Scaffold in Contemporary Materials Research

The rigid, cross-shaped geometry of the SBF core imparts a range of desirable characteristics to the molecules that incorporate it. This has led to its widespread use in contemporary materials science, particularly in the field of organic electronics. nih.govresearchgate.net Key properties endowed by the SBF scaffold include:

High Thermal Stability: The rigid structure contributes to high glass-transition temperatures (Tg), making SBF derivatives suitable for use in devices that operate at elevated temperatures. researchgate.netossila.com

Good Solubility: Despite its rigidity, the nonplanar shape of the SBF core disrupts intermolecular π–π stacking, which enhances solubility in common organic solvents. researchgate.netossila.com

Morphological Stability: The prevention of close packing into crystalline structures promotes the formation of stable amorphous films, a critical feature for the fabrication of uniform thin-film devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netossila.comossila.com

Tunable Electronic Properties: The electronic properties, such as HOMO/LUMO energy levels, can be precisely tuned by attaching various functional groups at different positions on the fluorene (B118485) units (e.g., C2/C7, C4, or C1). nih.gov

These attributes have made SBF derivatives essential components in a variety of optoelectronic applications, including OLEDs, perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). nih.gov The well-known compound Spiro-OMeTAD, or 2,2′,7,7′-tetrakis[N,N-di(p-methoxyphenyl)amino]-9,9′-spirobifluorene, stands as a benchmark hole-transporting material (HTM) in the field of photovoltaics, underscoring the scaffold's importance. nih.gov

Overview of Halogenation Strategies for SBF Derivatives

Halogenation of the SBF core is a critical synthetic step, as it introduces reactive sites for subsequent chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The positions at 2, 2', 7, and 7' are the most common sites for halogenation due to their electronic activation.

While direct bromination of SBF using elemental bromine (Br₂) and a catalyst like iron(III) chloride is a known method, it can sometimes lead to a mixture of products with varying degrees of bromination. ossila.com To achieve higher selectivity and yield, alternative methods have been developed. One efficient approach is oxidative bromination, which utilizes sodium bromide (NaBr) as the bromine source and hydrogen peroxide (H₂O₂) as a mild oxidant in the presence of an acid. researchgate.net This method has been successfully employed to synthesize 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene with high selectivity. researchgate.net

Similar principles of electrophilic aromatic substitution are applied for iodination. General methods for the iodination of arenes, which are applicable to the SBF scaffold, include the use of elemental iodine (I₂) in the presence of a strong oxidizing agent or the use of N-iodosuccinimide (NIS), often activated by an acid catalyst. nih.govorganic-chemistry.org These reagents generate an electrophilic iodine species that can substitute the hydrogen atoms on the electron-rich aromatic rings of the SBF core. The Sandmeyer reaction, which involves the conversion of amino groups to diazonium salts followed by substitution with iodide, represents another potential, though more complex, route to iodinated SBF derivatives. researchgate.net

Specific Focus: 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] as a Key Intermediate

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is a pivotal intermediate in the synthesis of complex, high-performance organic materials. Its significance lies in the four iodine atoms, which serve as highly effective leaving groups in cross-coupling reactions.

In palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings, the carbon-iodine bond is more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This higher reactivity allows for milder reaction conditions and often leads to higher yields, making 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] a preferred precursor for constructing extended π-conjugated systems.

By reacting this tetraiodo intermediate with various boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling), chemists can systematically attach a wide array of functional groups to the SBF core. organic-chemistry.orgrsc.org This modular approach allows for the creation of tailor-made molecules with specific electronic and photophysical properties for applications such as:

OLED Emitters and Hosts: Attaching chromophoric units can produce materials with bright and stable light emission.

Hole and Electron Transport Materials: Adding moieties with appropriate energy levels facilitates efficient charge transport in electronic devices.

Porous Organic Polymers: Using the tetra-functional SBF as a rigid node can lead to the formation of microporous materials for gas storage and separation. rsc.org

The utility of the halogenated SBF scaffold is clearly demonstrated by its bromo-analogue, 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, which is used to synthesize materials like 2,2',7,7'-tetrakis(pyren-1-yl)-9,9'-spirobifluorene for white-light-emitting OLEDs. ossila.com Given the greater reactivity of aryl iodides, the tetraiodo derivative is an even more potent building block for such synthetic endeavors.

Data Tables

Table 1: Comparison of Halogenated Spirobifluorene Intermediates

Property2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene]
CAS Number 137181-59-0128055-74-3
Chemical Formula C₂₅H₁₂I₄C₂₅H₁₂Br₄
Molecular Weight 819.98 g/mol 631.98 g/mol
Appearance Not specified in resultsWhite to off-white powder/crystals ossila.com
Melting Point Not specified in results395 °C - 400 °C ossila.com
Reactivity in Cross-Coupling HigherLower

Table 2: Illustrative Application in Cross-Coupling Reactions

Reaction TypeReactant PartnerResulting LinkageFunctional Outcome
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂)SBF-ArExtends π-conjugation, introduces new electronic groups.
Sonogashira Coupling Terminal Alkyne (H-C≡C-R)SBF-C≡C-RCreates rigid, linear π-conjugated extensions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGMYRHQUHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3(C4=C2C=CC(=C4)I)C5=C(C=CC(=C5)I)C6=C3C=C(C=C6)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570446
Record name 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137181-59-0
Record name 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 ,7,7 Tetraiodo 9,9 Spirobi Fluorene

Direct Iodination Protocols for Spirobifluorene

Direct iodination of the 9,9'-spirobifluorene backbone offers a potentially straightforward route to 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]. This method relies on the electrophilic substitution of hydrogen atoms on the aromatic rings with iodine. The success of this approach is contingent on the choice of iodinating agent, catalyst, and reaction conditions to achieve the desired level of substitution and regioselectivity.

Oxidizing Agent and Catalyst Systems

The direct iodination of aromatic compounds typically requires an iodinating agent in conjunction with an oxidizing agent or a catalyst to generate a more potent electrophilic iodine species. For the synthesis of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene], systems analogous to those used for the iodination of other polycyclic aromatic hydrocarbons can be considered.

One effective system for the iodination of fluorene (B118485) involves the use of iodine in the presence of peracetic acid. rsc.org This mixture generates a strong electrophile capable of iodinating the fluorene ring at the 2 and 7 positions. rsc.org Extrapolating this to the spirobifluorene system, a similar approach could potentially yield the tetraiodo- derivative. Other powerful iodinating systems include iodine with strong oxidizing agents like nitric acid or silver trifluoroacetate, which can generate highly electrophilic iodine species. researchgate.net

Catalysts can also be employed to facilitate the iodination process. Lewis acids or certain transition metals can activate the iodine molecule, enhancing its electrophilicity. While specific examples for the direct tetraiodination of spirobifluorene are not extensively documented, the principles of electrophilic aromatic substitution suggest that such systems could be effective.

Table 1: Potential Oxidizing Agent and Catalyst Systems for Direct Iodination
Iodinating SystemDescriptionPotential Applicability
Iodine/Peracetic AcidGenerates a potent electrophilic iodine species. Has been shown to be effective for the diiodination of fluorene. rsc.orgA promising system for the direct tetraiodination of spirobifluorene, though optimization would be required.
Iodine/Nitric AcidA strong oxidizing system capable of generating a powerful iodinating agent. researchgate.netMay lead to the desired product but could also result in side reactions such as nitration.
Iodine/Silver TrifluoroacetateForms iodine trifluoroacetate, a highly electrophilic iodinating agent. researchgate.netEffective for deactivated aromatic compounds and could be suitable for the exhaustive iodination of spirobifluorene.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the direct iodination of spirobifluorene. Key parameters to consider include the stoichiometry of the reagents, reaction temperature, and solvent.

For the iodination of fluorene with iodine and peracetic acid, the reaction is typically carried out in acetic acid. rsc.org A similar solvent system could be employed for the tetraiodination of spirobifluorene. The stoichiometry of the iodinating agent and oxidizing agent would need to be carefully controlled to achieve the desired tetra-substitution without significant formation of under- or over-iodinated products.

The reaction temperature will also play a critical role. While higher temperatures can increase the reaction rate, they may also lead to decreased selectivity and the formation of undesired byproducts. Therefore, a systematic study to determine the optimal temperature profile for the reaction would be necessary.

Table 2: Key Parameters for Optimization of Direct Iodination
ParameterConsiderations
StoichiometryCareful control of the molar ratio of spirobifluorene to iodinating and oxidizing agents is necessary to achieve tetra-substitution.
TemperatureBalancing reaction rate and selectivity is key. Lower temperatures may favor higher selectivity.
SolventThe choice of solvent can influence the solubility of reactants and the stability of intermediates. Acetic acid is a common solvent for such reactions. rsc.org
Reaction TimeMonitoring the reaction progress is important to determine the optimal time for achieving maximum conversion to the desired product.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic routes to 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] offer greater control over the regiochemistry of iodination and can often provide higher yields of the desired product. These methods typically involve the synthesis of functionalized precursors that are then converted to the target molecule.

Routes from Halogenated Fluorenones

One of the classical approaches to synthesizing spirobifluorene derivatives involves the acid-catalyzed dimerization of fluorenones. This strategy can be adapted to produce 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] by starting with an appropriately substituted 2,7-diiodofluorenone. The synthesis of fluorene derivatives can also be achieved from 2-iodobiphenyls. labxing.com

The synthesis of 2,7-diiodofluorenone can be accomplished through the direct iodination of fluorenone or from other functionalized precursors. Once the diiodofluorenone is obtained, its conversion to the spirobifluorene can be achieved through various methods, including those that proceed via a Grignard reaction followed by an acid-catalyzed cyclization. An alternative is the Ullmann coupling reaction, which has been utilized for the synthesis of spirobifluorene derivatives and involves the copper-catalyzed coupling of aryl halides. scientific.netwikipedia.orgwikipedia.org

Conversion from Other Halogenated Spirobifluorenes

An alternative and often more practical indirect route is the conversion of a more readily available halogenated spirobifluorene, such as 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene], into the corresponding tetraiodo derivative. This transformation can be achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgacs.orgwikipedia.orgnih.govbyjus.com

The aromatic Finkelstein reaction is typically catalyzed by copper(I) or nickel(II) complexes and involves the treatment of an aryl bromide or chloride with an iodide salt, such as sodium iodide. organic-chemistry.orgacs.orgnih.gov The choice of catalyst, ligand, solvent, and temperature is critical for achieving high conversion and yield. This method is particularly attractive as 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] is a commercially available and relatively accessible starting material.

Table 3: Comparison of Indirect Synthetic Pathways
PathwayKey TransformationAdvantagesChallenges
From Halogenated FluorenonesDimerization or coupling of 2,7-diiodofluorenone.Good regiochemical control.Requires the synthesis of the diiodofluorenone precursor.
Halogen ExchangeConversion of 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] via an aromatic Finkelstein reaction. organic-chemistry.orgacs.orgnih.govUtilizes a readily available starting material; potentially a high-yielding, one-step conversion.Requires careful optimization of the catalyst system and reaction conditions.
Sandmeyer ReactionConversion of 2,2',7,7'-tetraamino-9,9'-spirobi[fluorene] via diazotization and iodination. wikipedia.orgorganic-chemistry.orgnih.govlscollege.ac.instackexchange.comExcellent regiochemical control.Multi-step synthesis with potentially lower overall yield.

Scalability Considerations in Synthetic Procedures

The scalability of any synthetic route is a critical factor for the practical application of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] in materials science and other fields. Several factors must be considered when evaluating the potential for large-scale production.

For direct iodination, the cost and availability of the iodinating and oxidizing agents are important considerations. Furthermore, the potential for side reactions and the need for extensive purification can pose challenges for scaling up this approach. The generation of significant amounts of waste from the oxidizing agents may also be a concern from an environmental and cost perspective.

Indirect routes, particularly the halogen exchange reaction, may offer better scalability. The starting material, 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene], is more accessible than the tetraiodo- derivative, and the reaction conditions for the aromatic Finkelstein reaction are often amenable to scale-up. However, the cost of the catalyst and ligands, as well as the need for their efficient removal from the final product, must be taken into account. The use of flow chemistry and other process intensification technologies could potentially improve the efficiency and safety of the halogen exchange reaction on a larger scale.

The route involving halogenated fluorenones would require the scalable synthesis of the 2,7-diiodofluorenone precursor, which may have its own set of challenges. The Sandmeyer reaction, with its multiple steps and the handling of potentially unstable diazonium intermediates, is generally less favored for large-scale industrial synthesis.

Ultimately, a thorough process development and optimization study would be required to identify the most economically viable and environmentally sustainable route for the large-scale production of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene].

Molecular Architecture and Conformational Analysis of 2,2 ,7,7 Tetraiodo 9,9 Spirobi Fluorene

Orthogonal Arrangement of Fluorene (B118485) Units within the Spiro System

A fundamental characteristic of the 9,9'-spirobi[fluorene] (SBF) core is the orthogonal disposition of its two fluorene moieties. The two planar fluorene systems are oriented nearly at a 90-degree angle to each other. This perpendicular arrangement is a direct consequence of the spiro-linkage, where the central sp³-hybridized carbon atom connects the two units. This unique spatial orientation prevents π-π stacking between the two fluorene systems within the same molecule, a common phenomenon in planar aromatic compounds. The lack of intramolecular π-π stacking has profound implications for the material's properties, including its high solubility and tendency to form amorphous glasses with high glass transition temperatures. This structural feature is crucial for the design of morphologically stable organic electronic devices.

Role of the Spiro Carbon Atom in Molecular Rigidity and Three-Dimensional Configuration

The spiro carbon atom is the linchpin of the 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] molecule, dictating its rigid and well-defined three-dimensional structure. Being a quaternary sp³-hybridized carbon, it serves as a single point of connection between the two fluorene units, locking them into a fixed, non-planar conformation. This rigidity is a hallmark of the spirobifluorene system and contributes to the high thermal stability of materials derived from it. The tetrahedral geometry of the spiro carbon atom forces the two fluorene planes into their characteristic perpendicular arrangement, creating a bulky, sterically demanding structure that inhibits close packing in the solid state. This frustration of crystallization is advantageous for the formation of stable amorphous films, a desirable property for active layers in organic light-emitting diodes (OLEDs) and other electronic devices.

Influence of Tetra-Iodine Substitution on Molecular Geometry and Intermolecular Interactions

The introduction of four iodine atoms at the 2, 2', 7, and 7' positions of the spirobifluorene core significantly influences the molecule's properties. Iodine, being a large and polarizable halogen, can affect the molecular geometry through steric effects, although the fundamental orthogonal arrangement of the fluorene units is maintained. The bulky iodine substituents can further enhance the steric hindrance around the molecule, potentially leading to even greater disruption of intermolecular packing and an increased tendency to form amorphous solids.

Furthermore, the presence of iodine atoms introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule. These intermolecular halogen bonds can play a significant role in the solid-state packing of the material, influencing its morphology and charge transport properties. While the primary effect of the spiro-center is to prevent π-π stacking, the iodo-substituents can introduce new, directional intermolecular interactions that can be exploited in crystal engineering and the design of materials with specific solid-state structures.

Advanced Structural Elucidation Techniques

The precise determination of the molecular structure of complex organic molecules like 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] relies on a combination of advanced analytical techniques. Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, while various spectroscopic methods are essential for confirming the molecular connectivity and providing information about the structure in solution.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry and intermolecular interactions in the crystal lattice.

While specific crystallographic data for 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is not widely available in the surveyed literature, extensive studies have been conducted on analogous compounds, such as its tetrabromo counterpart. These studies consistently confirm the orthogonal arrangement of the fluorene units. For illustrative purposes, the table below presents typical crystallographic parameters that would be expected for a molecule of this type, based on data from closely related structures.

ParameterDescriptionTypical Value Range
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁/c, C2/c, etc.
Dihedral Angle between Fluorene PlanesThe angle between the two fluorene units.88-90°
C-I Bond LengthThe distance between a carbon atom of the fluorene ring and an iodine atom.~2.10 Å
Spiro C-C Bond LengthsThe lengths of the bonds from the spiro carbon to the fluorene units.~1.51 Å

Spectroscopic techniques are indispensable for confirming the identity and structure of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], particularly for characterizing the compound in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful tools for this purpose.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is expected to show a distinct set of signals for the aromatic protons, with chemical shifts and coupling patterns that are characteristic of the substitution pattern on the fluorene rings.

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of a spirobifluorene is the signal for the spiro carbon atom, which typically appears in the aliphatic region of the spectrum, clearly distinguishing it from the aromatic carbons of the fluorene units.

Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the molecule. The spectrum would show absorptions corresponding to C-H and C-C stretching and bending vibrations of the aromatic rings, as well as vibrations associated with the C-I bonds.

Spectroscopic TechniqueObserved FeatureExpected Chemical Shift / Wavenumber Range
¹H NMRAromatic Protons (H-1, H-1', H-3, H-3', H-4, H-4')δ 7.0 - 8.0 ppm
¹³C NMRAromatic Carbonsδ 120 - 155 ppm
¹³C NMRSpiro Carbon (C-9)δ ~65 ppm
¹³C NMRCarbon-Iodine Substituted Carbons (C-2, C-2', C-7, C-7')δ ~90-100 ppm
IR SpectroscopyAromatic C-H Stretch3000-3100 cm⁻¹
IR SpectroscopyAromatic C=C Stretch1450-1600 cm⁻¹
IR SpectroscopyC-I Stretch~500-600 cm⁻¹

Electronic Structure and Computational Investigations of 2,2 ,7,7 Tetraiodo 9,9 Spirobi Fluorene

Theoretical Frameworks: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

The electronic structure of spirobifluorene molecules is primarily investigated using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states. unimi.itchemrxiv.orgiphy.ac.cn DFT is a powerful computational method for determining the optimized molecular geometry, electron density distribution, and orbital energies. For a molecule such as 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], DFT calculations would serve as the initial step to obtain a stable geometric configuration, which is crucial for all subsequent property predictions.

To understand the optical properties, such as UV-visible absorption and emission, TD-DFT calculations are employed. iphy.ac.cn This method allows for the calculation of the energies of electronic excited states (both singlet and triplet), which is essential for predicting the photophysical behavior of the compound. unimi.itnih.gov A typical computational workflow for 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] would involve optimizing its ground-state geometry using a functional like B3LYP, followed by TD-DFT calculations to determine the vertical excitation energies and corresponding oscillator strengths, which correlate with the experimental absorption spectrum.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a good indication of the molecule's kinetic stability and the energy required for its first electronic excitation. pku.edu.cn

In spirobifluorene systems, the HOMO and LUMO are typically of π-character and are distributed across the fluorene (B118485) frameworks. researchgate.net A DFT analysis of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] would be expected to show that the introduction of iodine atoms at the 2, 2', 7, and 7' positions would lower the energy levels of both the HOMO and LUMO due to the electron-withdrawing inductive effect and the heavy-atom effect of iodine. This would likely result in a narrowing of the HOMO-LUMO gap compared to the unsubstituted SBF, suggesting a bathochromic (red) shift in its absorption and emission spectra.

The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are electron-rich and electron-poor, respectively, and which areas are involved in electronic transitions. For the parent SBF, the frontier orbitals are delocalized over the two orthogonal fluorene units.

For 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], it is anticipated that the HOMO and LUMO would show significant electron density contribution from the iodine atoms. The large and diffuse p-orbitals of iodine would likely participate in the frontier molecular orbitals, potentially leading to a greater localization of electron density on the periphery of the fluorene units.

Evaluation of Triplet State Energies

The energy of the lowest triplet excited state (T1) is a critical parameter, especially for applications in organic light-emitting diodes (OLEDs), where it influences the efficiency and color of phosphorescent devices. The rigid, orthogonal structure of the spirobifluorene core is known to result in a high triplet energy, making its derivatives promising host materials for blue phosphorescent emitters. researchgate.net

A computational study of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] would be necessary to determine its T1 energy. The presence of the heavy iodine atoms is expected to induce strong spin-orbit coupling, a phenomenon known as the heavy-atom effect. This would facilitate intersystem crossing from the singlet excited state to the triplet manifold, potentially enhancing phosphorescence. However, this effect can also lead to a lowering of the triplet state energy. Accurate TD-DFT calculations would be required to quantify the T1 energy and assess the impact of iodination.

Electronic Coupling Mechanisms via the Spiro Linkage

The central sp³-hybridized carbon atom in the spirobifluorene framework connects two π-systems in a perpendicular orientation. This unique arrangement prevents direct π-conjugation between the two fluorene units but allows for a weaker through-space electronic interaction known as spiroconjugation. researchgate.netresearchgate.net This coupling leads to a splitting of the energy levels of the frontier orbitals of the individual fluorene moieties. researchgate.net

Modeling of Charge Transport Characteristics

Spirobifluorene derivatives are widely explored for their potential as charge-transporting materials in electronic devices, owing to their morphological stability and high glass transition temperatures. nih.gov Theoretical modeling of charge transport in these materials typically involves the calculation of two key parameters: the reorganization energy and the electronic coupling between neighboring molecules (transfer integral).

The reorganization energy, which quantifies the geometric relaxation energy upon charge injection, is a critical determinant of the charge hopping rate and can be calculated using DFT. A smaller reorganization energy is generally indicative of more efficient charge transport. Although no specific charge transport modeling has been reported for 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], such a study would be valuable for predicting its performance as a hole or electron transport material.

Contributions from Collective Electronic Oscillator (CEO) Methodologies

The Collective Electronic Oscillator (CEO) method provides a powerful framework for visualizing and analyzing electronic excitations in molecules by representing them as collective motions of electrons and holes. researchgate.net This approach offers a real-space understanding of the nature of optical transitions and has been successfully applied to other spirobifluorene derivatives.

A CEO analysis of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] would offer a detailed picture of its electronic excitations. It could reveal the degree to which these excitations are localized on the individual fluorene arms or delocalized across the entire molecule via the spiro-linkage, providing deeper insights into the influence of the iodine substituents on the molecule's photophysics. However, such a specific analysis for the tetraiodo derivative is not currently available in the literature.

Reactivity and Derivatization Pathways of 2,2 ,7,7 Tetraiodo 9,9 Spirobi Fluorene

Nucleophilic Substitution Reactions of Iodine Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less commonly employed, method for the functionalization of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]. In contrast to electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org

While the spirobifluorene core itself is not strongly electron-withdrawing, the introduction of suitable activating groups at other positions on the fluorene (B118485) rings could facilitate nucleophilic substitution of the iodine atoms. The reactivity of the carbon-iodine bond in SNAr reactions is generally lower than that of carbon-fluorine or carbon-chlorine bonds, as the rate-determining step is typically the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com However, the high polarizability of the C-I bond can influence the reaction pathway.

Potential nucleophiles for the substitution of the iodo groups on the spirobifluorene core could include alkoxides, thiolates, and amines. The successful implementation of SNAr reactions would provide a direct route to spirobifluorene derivatives with oxygen, sulfur, or nitrogen-based functionalities at the 2,2',7,7'-positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most significant and widely utilized strategy for the derivatization of 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]. The carbon-iodine bonds at the 2, 2', 7, and 7' positions are highly susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle of various cross-coupling reactions. mdpi.combabafaridgroup.edu.inresearchgate.netrsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is generally higher than that of the corresponding bromides and chlorides, allowing for milder reaction conditions and broader substrate scope. This makes 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] an excellent precursor for a diverse range of functionalized spirobifluorene derivatives.

Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:

ReactionCoupling PartnerResulting Bond
Suzuki-Miyaura CouplingOrganoboron Reagents (e.g., arylboronic acids)C-C
Heck CouplingAlkenesC-C
Sonogashira CouplingTerminal AlkynesC-C
Buchwald-Hartwig AminationAminesC-N
Stille CouplingOrganostannanesC-C

A primary application of palladium-catalyzed cross-coupling reactions with 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] is the synthesis of π-extended conjugated systems. nih.govorgsyn.org By coupling the tetraiodo-spirobifluorene core with various aromatic and heteroaromatic building blocks, it is possible to create larger, more complex molecules with tailored electronic and photophysical properties. These extended systems are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

For example, Suzuki-Miyaura coupling with arylboronic acids can be used to introduce phenyl, biphenyl, or other aromatic groups at the 2,2',7,7'-positions. nih.govst-andrews.ac.ukresearchgate.net Similarly, Sonogashira coupling with terminal alkynes allows for the introduction of arylethynyl or other alkyne-containing moieties, which can further extend the conjugation length. orgsyn.orgnih.govresearchgate.net The rigid, orthogonal geometry of the spirobifluorene core helps to prevent intermolecular aggregation and π-π stacking in the solid state, which is beneficial for maintaining high fluorescence quantum yields in optoelectronic devices.

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is a valuable monomer for the synthesis of spirobifluorene-based polymers. These polymers are of interest due to their high thermal stability, good solubility, and excellent charge transport properties. Several polymerization methods can be employed, with palladium-catalyzed cross-coupling reactions being particularly effective.

For instance, Suzuki polymerization, a polycondensation reaction between a dihaloaromatic monomer and an aromatic diboronic acid or ester, can be used to create a wide range of conjugated polymers. researchgate.netscihorizon.com In this context, 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] can be coupled with various aromatic diboronic acids to yield polymers with extended π-conjugation along the polymer backbone.

Yamamoto polymerization, a nickel-catalyzed dehalogenative coupling of aryl halides, is another important method for the synthesis of conjugated polymers from 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene]. researchgate.net This method allows for the direct homopolymerization of the tetraiodo monomer to produce a poly(spirobifluorene) network. The resulting polymers often exhibit high porosity and have potential applications in gas storage and separation.

Strategies for Post-Iodination Functionalization

The functionalization of the spirobifluorene core is not limited to reactions involving the iodine substituents. Post-iodination functionalization strategies allow for the introduction of additional chemical diversity into the molecule. These strategies typically involve reactions at other positions on the spirobifluorene backbone, either before or after the derivatization of the iodo groups.

One common approach is the introduction of functional groups at the 4 and 4' positions of the spirobifluorene core. This can be achieved through electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, on the parent 9,9'-spirobifluorene before the iodination step. babafaridgroup.edu.inresearchgate.net The resulting nitro or acyl groups can then be further transformed into a variety of other functionalities.

Alternatively, functional groups can be introduced after the iodination and subsequent cross-coupling reactions. For example, if the coupled groups contain reactive sites, these can be used for further chemical modifications. This approach allows for the construction of highly complex and multifunctional spirobifluorene derivatives.

Regioselectivity Considerations in Chemical Transformations

When performing chemical transformations on 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene], regioselectivity is a critical consideration. The four iodine atoms are chemically equivalent, which can lead to a mixture of products if the reaction is not carefully controlled. However, it is often desirable to achieve selective functionalization at one, two, or three of the iodo positions.

Achieving regioselectivity in the substitution of polyhalogenated aromatic compounds can be challenging but is possible under certain conditions. nih.govnih.govresearchgate.net The steric and electronic environment of each reaction site, as well as the choice of catalyst, ligands, and reaction conditions, can all influence the regiochemical outcome. rsc.org

For example, in palladium-catalyzed cross-coupling reactions, the use of bulky ligands on the palladium catalyst can favor monosubstitution by sterically hindering the approach to the remaining iodo groups after the first coupling has occurred. core.ac.ukresearchgate.net Stepwise addition of reagents and careful control of stoichiometry can also be employed to favor the formation of partially substituted products. nih.gov

Furthermore, the electronic properties of the substituents introduced in the first coupling step can influence the reactivity of the remaining iodo groups in subsequent reactions. An electron-donating group may activate the remaining positions for further reaction, while an electron-withdrawing group may deactivate them. nih.gov Careful planning of the synthetic route is therefore essential for the regioselective synthesis of complex spirobifluorene derivatives.

Advanced Materials Applications of 2,2 ,7,7 Tetraiodo 9,9 Spirobi Fluorene and Its Derivatives

Organic Electronic Devices

The 9,9'-spirobi[fluorene] (SBF) framework is a cornerstone in the design of advanced organic materials for electronic devices. Its unique three-dimensional and rigid structure, where two fluorene (B118485) units are orthogonally connected through a common sp³-hybridized carbon atom, imparts exceptional thermal and morphological stability. This configuration effectively disrupts π-conjugation between the two fluorene moieties, while the extended π-system on each half can be precisely functionalized. The compound 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] serves as a critical intermediate, with the iodo groups at the 2, 2', 7, and 7' positions acting as versatile handles for introducing a wide range of functional groups through cross-coupling reactions. This versatility allows for the synthesis of a vast library of derivatives with tailored electronic and photophysical properties for various applications.

Role as Intermediate in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] and its tetrabromo analogue are invaluable precursors for creating high-performance materials. The halogen atoms are readily substituted using catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach electron-donating, electron-withdrawing, or charge-transporting moieties. This synthetic flexibility enables the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, triplet energy, and charge carrier mobility, which are crucial parameters for efficient device operation. The rigid SBF core ensures that the resulting materials form stable amorphous films, a critical requirement for fabricating long-lasting and reliable OLEDs.

For phosphorescent OLEDs (PhOLEDs) to achieve high efficiency, the host material must have a triplet energy level higher than that of the phosphorescent dopant (emitter) to ensure effective energy transfer and prevent back-energy transfer. The spirobifluorene scaffold is an ideal platform for designing such hosts. The disconnection of conjugation through the central sp³ carbon results in a high intrinsic triplet energy. rsc.org By attaching various aromatic groups to the 2,2',7,7'-positions of the SBF core, using the tetraiodo- or tetrabromo- derivative as a starting point, new host materials can be synthesized that maintain this high triplet energy while optimizing charge transport balance.

For instance, fluorinated 9,9'-spirobifluorene derivatives have been developed as excellent host materials for blue PhOLEDs. researchgate.net A device using a fluorinated SBF derivative as the host for a blue fluorescent dopant achieved a high current efficiency of 6.66 cd A⁻¹ and an external quantum efficiency (EQE) of 4.92%, demonstrating the high carrier mobility and low injection barriers facilitated by the SBF core. researchgate.net Similarly, pyridine-substituted spirobifluorene dyes have been shown to possess high triplet energies (around 2.7 eV), making them suitable hosts for green and sky-blue PhOLEDs, with devices achieving high performance of approximately 63 cd/A for green emitters.

Derivative TypeEmitter ColorMax. Current Efficiency (cd/A)Max. EQE (%)Turn-on Voltage (V)
Fluorinated SBF HostBlue6.664.923.4
Pyridine-Substituted SBF HostGreen~63Not ReportedNot Reported
SBF-based HTM (SP2) in Green PhOLEDGreen38.4113.43< 3.0

This table presents performance data for OLEDs incorporating various spirobifluorene-based materials.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for harvesting both singlet and triplet excitons in metal-free organic emitters, leading to internal quantum efficiencies of up to 100%. TADF molecules are typically designed with a donor-acceptor (D-A) architecture to spatially separate the HOMO and LUMO, resulting in a small singlet-triplet energy gap (ΔEST).

The spirobifluorene unit is frequently incorporated into TADF emitters as a rigid π-system or linker. Its bulky, orthogonal structure helps to prevent the π-π stacking and aggregation-caused quenching that can reduce quantum yields in the solid state. By using 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] as a building block, donor and acceptor units can be strategically attached to create molecules with the desired electronic properties for efficient TADF. For example, TADF emitters have been designed by linking a phenothiazine (B1677639) donor and a nitrile acceptor via a spirobifluorene core, demonstrating the importance of the rigid spacer in achieving efficient TADF emission.

Application in Organic Photovoltaics (OPVs)

The versatility of the spirobifluorene scaffold extends to organic photovoltaics (OPVs), where materials derived from tetrahalo-spirobifluorene precursors are used in the active layer. The ability to tune the optical and electronic properties of SBF derivatives allows for their development as either electron donors or acceptors. The rigid 3D structure helps to control the morphology of the bulk heterojunction (BHJ) active layer, which is crucial for efficient exciton (B1674681) dissociation and charge transport. rsc.org

One notable example is the development of a non-fullerene acceptor, SBF-PDI4, which features a spirobifluorene core functionalized with four perylenediimide (PDI) units. rsc.org This molecule exhibits strong light absorption and a low-lying LUMO energy level of -4.11 eV, comparable to that of fullerene acceptors. rsc.org When blended with the polymer donor PTB7-Th, a solution-processed BHJ solar cell achieved a power conversion efficiency (PCE) of 5.34%, highlighting the potential of 3D spirobifluorene-based molecules as high-performance acceptors in OPVs. rsc.org

Perhaps the most significant application of spirobifluorene derivatives in photovoltaics is as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The benchmark HTM, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD), is synthesized from the tetrabromo- or tetraiodo-spirobifluorene precursor. nih.govd-nb.info Its nonplanar 3D geometry and good film-forming properties are critical to its success. d-nb.info

However, Spiro-OMeTAD suffers from relatively low intrinsic hole mobility and conductivity, often requiring chemical dopants like LiTFSI to achieve optimal performance. d-nb.infowhiterose.ac.uk This has driven extensive research into modifying the SBF core to create new, more efficient, and stable HTMs. By starting with 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene], researchers can attach different arylamine or other electron-rich end groups to fine-tune the HOMO energy level for better alignment with the perovskite valence band, improve hole mobility, and enhance thermal stability. sci-hub.se

For instance, spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, such as SFX-FM, have been developed and have achieved PCEs of 17.29%, outperforming reference devices based on Spiro-OMeTAD (15.14%). sci-hub.se Other modifications, such as creating fluorene-terminated π-conjugated systems (p-BM), have pushed device efficiencies to remarkable levels, achieving PCEs of up to 25.49%. acs.org These results underscore the power of molecular engineering built upon the spirobifluorene platform.

HTM DerivativePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Spiro-OMeTAD (reference)15.14Not ReportedNot ReportedNot Reported
SFX-FM17.29Not ReportedNot ReportedNot Reported
SP-SMe (dopant-free)21.95Not ReportedNot ReportedNot Reported
p-BM25.491.18425.7783.56
Si-Spiro22.51.1225.977.1

This table compares the performance of perovskite solar cells using different spirobifluorene-based hole-transporting materials.

Charge Transport Layer Components

The 2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] intermediate is a foundational component for creating bespoke charge transport materials for a variety of organic electronic devices. The chemical nature of the functional groups attached to the SBF core dictates whether the resulting material will be better suited for transporting holes or electrons.

By attaching electron-donating groups, such as the N,N-di-p-methoxyphenylamine units in Spiro-OMeTAD, materials with high-lying HOMO levels are produced, making them effective as hole-transporting layers (HTLs). nih.govmdpi.comnih.gov Conversely, by attaching strong electron-withdrawing moieties, such as diphenyltriazine or benzothienopyrimidine, to the SBF core, materials with low-lying LUMO levels can be synthesized. rsc.orgresearchgate.net These derivatives function as efficient electron-transporting layers (ETLs). For example, SBF-based ETLs have been shown to lower device driving voltage and significantly enhance the quantum efficiency and lifetime of green phosphorescent OLEDs. rsc.org This dual capability highlights the exceptional versatility of the spirobifluorene scaffold as a universal building block for controlling charge flow in organic electronics.

Molecular-Based Computational Systems and Switching Components

The rigid, orthogonal, and three-dimensional structure of the 9,9'-spirobi[fluorene] (SBF) core is a foundational characteristic for its potential use in molecular electronics. This specific geometry can, in principle, be exploited to create molecular switches, where the electronic properties of the molecule can be altered by an external stimulus. However, no specific research was found that utilizes 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] for this purpose.

Supramolecular Chemistry and Self-Assembly Processes

The 9,9'-spirobi[fluorene] scaffold is a well-established building block, or "tecton," in supramolecular chemistry. Its defined shape allows for predictable self-assembly into larger, ordered structures. The functional groups attached to the SBF core dictate the types of non-covalent interactions that drive this assembly.

Formation of Halogen-Bonded Organic Frameworks (XBOFs)

The iodine atoms on 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] make it a prime candidate for forming halogen-bonded organic frameworks (XBOFs). Halogen bonding is a highly directional non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base (such as a nitrogen or oxygen atom). As iodine is a strong halogen bond donor, this molecule could theoretically be co-crystallized with halogen bond acceptors to form porous, crystalline networks. Studies on other spirobifluorene derivatives, such as 2,2′,7,7′-tetrapyridyl-9,9′-spirobifluorene, have successfully demonstrated the formation of such frameworks with iodo-perfluorinated compounds. This confirms the utility of the SBF scaffold in directing halogen-bond-based self-assembly. Unfortunately, specific studies employing the tetraiodo-SBF derivative as the primary building block were not found.

Design of Porous Coordination Polymers

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are typically formed by linking metal ions with organic ligands. While the SBF backbone is used in ligands for PCPs, this usually requires functionalization with coordinating groups like carboxylates or pyridyls. The iodo-groups of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] are not typical coordinating agents for metal ions, and no literature was found describing its use as a primary ligand in the formation of PCPs.

Guest Inclusion Phenomena and Open Supramolecular Networks

The ability of a material to host guest molecules is predicated on the existence of accessible pores or channels within its structure. If 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] were to form porous XBOFs or PCPs, these voids could potentially encapsulate guest molecules, such as solvents or other small chemical species. Research on spirobifluorene-based covalent organic frameworks has shown their potential for capturing iodine (as a guest), but this is distinct from a framework constructed from the tetraiodo-SBF molecule hosting other guests. Without confirmed porous structures made from this specific compound, a discussion of its guest inclusion properties remains theoretical.

Conjugated Microporous Polymers and Gas Adsorption

Conjugated Microporous Polymers (CMPs) are a class of materials that combine extensive π-conjugation with a porous structure, making them attractive for applications in gas storage and separation. The SBF core is highly effective for creating CMPs due to its rigid and contorted shape, which prevents efficient packing and ensures permanent microporosity.

Research has demonstrated that CMPs synthesized from 2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] via Yamamoto polymerization exhibit high thermal stability and a significant Brunauer-Emmett-Teller (BET) surface area of approximately 2,000 m²/g. Similarly, CMPs from unsubstituted 9,9'-spirobi[fluorene] have shown large surface areas (940–1980 m² g⁻¹) and high micropore volumes. These polymers show significant gas uptake ability.

Structure Function Relationships and Molecular Design Principles

Impact of Spiro Architecture on Electronic Device Performance and Morphological Stability

The 9,9'-spirobifluorene (SBF) scaffold is a cornerstone in the design of high-performance organic semiconductors, primarily due to its unique three-dimensional and rigid structure. This spiro architecture, where two fluorene (B118485) units are connected by a single tetrahedral carbon atom, imparts several advantageous characteristics that directly translate to improved electronic device performance and enhanced morphological stability.

The orthogonal arrangement of the two fluorene moieties in the SBF core effectively disrupts extensive π-π stacking, a common issue in planar aromatic molecules that can lead to undesirable excimer formation and crystallization. qmul.ac.uk This steric hindrance promotes the formation of stable amorphous thin films, which are essential for the fabrication of uniform and long-lasting organic light-emitting diodes (OLEDs) and other electronic devices. The resistance to crystallization, often quantified by a high glass transition temperature (Tg), is a hallmark of spirobifluorene-based materials, contributing to their excellent operational stability. nih.gov

Furthermore, the spiro-linkage provides a rigid molecular framework that helps to maintain the desired molecular conformation in the solid state. This rigidity can lead to higher charge carrier mobilities by ensuring a more defined and consistent overlap of molecular orbitals between adjacent molecules. The tetrahedral spiro-center also allows for the tuning of the electronic communication between the two fluorene units, which can be exploited to control the optoelectronic properties of the resulting material.

The enhanced solubility of spirobifluorene derivatives, a direct consequence of their non-planar structure, is another critical advantage for device fabrication. acs.org Good solubility allows for the use of solution-based processing techniques, which are often more cost-effective and scalable than vacuum deposition methods.

Modulation of Electronic Properties through Substitution Pattern

The electronic properties of the spirobifluorene core can be precisely tuned by the strategic placement of substituent groups. The substitution at the 2, 2', 7, and 7' positions is particularly effective as these positions are electronically coupled to the π-system of the fluorene units. The introduction of iodine atoms at these specific locations in 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] significantly modulates its electronic characteristics.

Iodine, being the most polarizable of the common halogens, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Generally, halogen substitution on an aromatic core tends to lower both the HOMO and LUMO levels due to the inductive effect. However, the larger size and lower electronegativity of iodine compared to other halogens can lead to more complex electronic effects. In some organic semiconductors, iodine substitution has been observed to narrow the energy band gap. mdpi.com

The substitution pattern directly impacts the charge injection and transport properties of the material. By modifying the HOMO and LUMO levels, the energy barriers for injecting charge from the electrodes into the organic layer can be minimized, leading to more efficient device operation. The specific energy levels of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] would need to be experimentally determined or calculated, but the general trend for halogenated spirobifluorenes suggests a tuning of these frontier orbitals.

A hypothetical comparison of the electronic properties of unsubstituted spirobifluorene and its tetraiodo-derivative is presented in the table below, illustrating the potential impact of iodination.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9,9'-Spirobi[fluorene]-5.8-2.13.7
2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] (Estimated)-5.6-2.33.3

Note: The values for the tetraiodo- compound are estimated based on general trends of halogenation and are for illustrative purposes.

Engineering of Intermolecular Interactions for Tunable Properties

The introduction of iodine atoms at the 2,2',7,7' positions of the spirobifluorene core provides a powerful tool for engineering intermolecular interactions, which in turn allows for the tuning of the material's bulk properties. Iodine is a heavy and polarizable atom capable of participating in a variety of non-covalent interactions, most notably halogen bonding.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the solid state, the iodine atoms of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] can form halogen bonds with electron-rich atoms (such as nitrogen or oxygen) of neighboring molecules or with the π-systems of adjacent aromatic rings. These interactions can play a crucial role in determining the crystal packing of the material, influencing its morphology, and affecting its charge transport characteristics. By controlling the strength and directionality of these halogen bonds, it is possible to guide the self-assembly of the molecules into well-ordered structures that can enhance charge carrier mobility.

Beyond halogen bonding, the presence of iodine atoms can also influence other intermolecular forces, such as van der Waals interactions. The large size and high polarizability of iodine lead to stronger dispersion forces, which can contribute to a more cohesive solid-state structure and improved thermal stability.

The ability to engineer these intermolecular interactions opens up possibilities for creating materials with tailored properties. For example, by co-crystallizing 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] with other molecules that can act as halogen bond acceptors, it may be possible to create novel supramolecular architectures with unique electronic or optical properties.

Influence of Halogenation on Material Characteristics and Performance

One of the most significant consequences of introducing a heavy atom like iodine is the "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition between singlet and triplet excited states. In the context of OLEDs, this can be advantageous for phosphorescent emitters, where efficient harvesting of triplet excitons is crucial for achieving high internal quantum efficiencies. While 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] itself may not be an emitter, its ability to promote ISC could be utilized in host-guest systems.

From a materials science perspective, iodination can also impact the thermal stability and volatility of the compound. The increased molecular weight due to the four iodine atoms can lead to a higher melting point and decomposition temperature, which is beneficial for the long-term stability of electronic devices.

Furthermore, iodine has been explored as a p-type dopant for hole-transport materials in perovskite solar cells. researchgate.net While in 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] the iodine is covalently bonded, its presence can still influence the material's interaction with other layers in a device stack, potentially affecting charge transfer and device efficiency. The high reactivity of the carbon-iodine bond also makes this compound a versatile building block for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex and functional materials. youtube.com

The table below summarizes the potential effects of iodination on the key characteristics of a spirobifluorene-based material.

PropertyEffect of IodinationPotential Impact on Device Performance
Electronic Energy LevelsLowered HOMO and LUMO, potentially narrowed band gapImproved charge injection and transport
Spin-Orbit CouplingIncreased (Heavy Atom Effect)Enhanced intersystem crossing, useful for phosphorescent devices
Intermolecular InteractionsEnables halogen bonding and stronger van der Waals forcesControlled morphology and potentially higher charge mobility
Thermal StabilityIncreased molecular weight can lead to higher Td and TgImproved device lifetime and operational stability
Chemical ReactivityC-I bond allows for further functionalizationVersatile precursor for more complex materials

Future Research Directions and Emerging Paradigms

Development of Novel Spirobifluorene-Based Architectures for Enhanced Performance

The four iodine atoms on the 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] core are ideal reactive sites for post-synthetic modification, enabling the construction of sophisticated molecular and macromolecular architectures. The chemically similar and often more economical precursor, 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene], serves as a model for the types of complex structures that can be derived. ossila.com Research is moving towards using these halogenated precursors to create materials with enhanced performance characteristics.

Key areas of development include:

Extended π-Conjugated Systems: The iodo- groups serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of various aromatic and heteroaromatic units. This strategy is employed to synthesize larger, more complex molecules with tailored electronic properties for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.com For instance, attaching pyrene (B120774) units to the spirobifluorene core has led to materials exhibiting broad-spectrum white light emission. ossila.com

Polymer Synthesis: The tetra-functional nature of the molecule allows it to act as a monomer for producing highly stable polymers. Yamamoto polymerization of the tetrabromo-analogue, for example, yields poly(spirobifluorene), a material with a high surface area that is both thermally and chemically robust. ossila.com Similar polymerizations using the tetraiodo- precursor could lead to new porous organic polymers (POPs) for gas storage and separation.

Metal-Organic Frameworks (MOFs): The rigid, three-dimensional spirobifluorene scaffold is an attractive component for creating MOFs. By first converting the iodo- groups to carboxylate linkers, researchers can synthesize ligands like 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid. rsc.org These ligands can then be coordinated with metal ions to form highly porous frameworks with potential applications in gas sorption and catalysis. rsc.orgresearchgate.net

Dendrimers and Molecular Glasses: The spiro core imparts excellent thermal stability and solubility, making it a foundation for building dendrimers and molecular glasses. Functionalizing the tetraiodo- precursor can lead to amorphous materials that form smooth, stable films, a critical requirement for fabricating multi-layer electronic devices.

Architecture TypeSynthetic StrategyKey PrecursorPotential ApplicationReference
Extended π-SystemsSuzuki/Sonogashira Coupling2,2',7,7'-Tetrahalo-SBFOLEDs, White Light Emitters ossila.com
Porous Organic PolymersYamamoto Polymerization2,2',7,7'-Tetrabromo-SBFGas Storage/Separation ossila.com
Metal-Organic FrameworksCarboxylation then Solvothermal SynthesisSBF-tetracarboxylic acidGas Sorption, Catalysis rsc.orgresearchgate.net
Dendrimers/Molecular GlassesIterative Coupling Reactions2,2',7,7'-Tetrahalo-SBFStable Amorphous Films for Electronics

Exploration of New Application Domains for Iodinated Spirobifluorenes

While spirobifluorene derivatives are well-established as hole-transporting materials (HTMs) in solar cells and as hosts in OLEDs, the unique properties of iodinated variants suggest potential in other advanced fields. acs.orgunimi.it The high atomic number of iodine atoms makes these compounds interesting for applications where interaction with high-energy radiation is relevant.

Emerging application domains include:

Radiopaque Materials: Iodinated compounds are widely used as contrast agents in medical imaging techniques like computed tomography (CT) because iodine effectively attenuates X-rays. wikipedia.orgrxlist.cominsideradiology.com.au While small-molecule agents are common, incorporating 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] into polymers could lead to the development of novel, biocompatible, and persistent radiopaque materials for medical devices or long-term imaging applications.

Scintillation Materials: Scintillators are materials that emit light upon absorbing ionizing radiation. The presence of heavy atoms like iodine can enhance the efficiency of this process. Spirobifluorene's inherent fluorescence, combined with the high Z number of iodine, could be exploited to design new organic scintillators for radiation detection.

Perovskite Solar Cell Additives: The performance and stability of perovskite solar cells are highly sensitive to their morphology and interfaces. The spiro-OMeTAD molecule, a derivative of spirobifluorene, is a benchmark hole-transporting material in this field. acs.orgnih.gov Iodinated spirobifluorenes could be explored as additives in the perovskite layer itself or at the interface with the HTM. The iodine atoms might interact favorably with the lead halide perovskite structure, potentially passivating defects and improving charge extraction.

Green Chemistry Approaches in Spirobifluorene Synthesis and Functionalization

Traditional syntheses of halogenated spirobifluorenes often involve harsh reagents and generate significant waste. The principles of green chemistry aim to develop more sustainable and environmentally benign chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.org

Future research in this area will likely focus on:

Greener Halogenation Methods: The direct iodination of 9,9'-spirobifluorene often uses iodine in the presence of an oxidizing agent like iodic acid. unimi.it Alternative, greener methods are being explored for halogenation. For the synthesis of the analogous 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene], an eco-friendly method using sodium bromide with hydrogen peroxide (H₂O₂) as the oxidant has been developed. researchgate.net This approach avoids the use of elemental bromine and produces water as the primary byproduct. Similar oxidative iodination systems could be developed for a more sustainable synthesis of the tetraiodo- derivative.

Catalytic C-H Activation: Instead of pre-functionalizing the spirobifluorene core with halogens, direct C-H activation/arylation presents a more atom-economical route to creating complex derivatives. acs.org This strategy avoids the halogenation and subsequent dehalogenative coupling steps, reducing the number of synthetic operations and the amount of waste generated. Palladium-catalyzed interannular C-H arylation has already been demonstrated as a powerful tool for building diverse aryl-substituted fluorenones and spirobifluorenes. nih.gov

Alternative Solvents and Reaction Conditions: Many synthetic steps rely on chlorinated solvents. Research into replacing these with greener alternatives, such as bio-based solvents or supercritical fluids, is an important direction. Furthermore, exploring energy-efficient reaction technologies like flow chemistry or microwave-assisted synthesis could shorten reaction times and improve process control, contributing to a more sustainable manufacturing process. beilstein-journals.org

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of organic electronic materials. nih.gov These theoretical models allow researchers to screen potential candidate molecules in silico before committing to complex and costly synthesis.

For spirobifluorene-based materials, advanced modeling can:

Predict Electronic Properties: DFT calculations can accurately predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govresearchgate.net This information is crucial for designing materials with appropriate energy level alignment for efficient charge injection and transport in devices like OLEDs and solar cells. Models show that in many spirobifluorene derivatives, the HOMO is distributed across the entire spiro skeleton, while the LUMO is more localized on specific fluorene (B118485) units, which influences charge transport. nih.gov

Simulate Molecular Packing and Morphology: The performance of organic electronic devices is highly dependent on the molecular packing in the solid state. Computational models can predict how spirobifluorene molecules will arrange themselves in a thin film, which affects properties like charge carrier mobility. acs.org The orthogonal structure of the spirobifluorene core is known to inhibit strong π–π stacking, leading to good solubility and the formation of stable amorphous films. unimi.it

Guide the Design of New Architectures: By systematically modifying the structure of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] in a computational model (e.g., by replacing the iodine atoms with different functional groups), scientists can predict how these changes will affect the material's electronic and optical properties. This predictive capability accelerates the discovery of new materials with enhanced performance for specific applications.

Strategies for Large-Scale Production and Cost Reduction in Material Synthesis

A major barrier to the widespread commercialization of high-performance spirobifluorene-based materials is their high production cost. unimi.it For example, the synthesis of spiro-OMeTAD, a key HTM, is complex and expensive, hindering its use in large-area solar cells. unimi.it 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is itself a costly precursor, significantly more so than its tetrabromo counterpart. unimi.it

Precursor CompoundTypical YieldIndicative Commercial Cost (€/g)Reference
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene100%5 unimi.it
2,2',7,7'-Tetraiodo-9,9'-spirobifluorene87%300 unimi.it

Strategies to address these challenges include:

Development of High-Yield, Low-Step Syntheses: Reducing the number of steps in a synthetic sequence is critical for lowering costs. The development of one-pot reactions, where multiple transformations occur in a single reactor, is a highly attractive approach. One-pot methods for creating other spiro skeletons, like spiro[fluorene-9,9′-xanthene], have been successfully developed and could inspire new routes to the spirobifluorene core. 20.210.105

Avoiding Expensive Reagents: The high cost of the tetraiodo- precursor is partly due to the reagents used in its synthesis. Research into more cost-effective iodination methods or designing high-performance materials from the cheaper tetrabromo- precursor is a pragmatic approach.

Simplifying Molecular Structures: Research has shown that in some cases, di-substituted spirobifluorene derivatives can perform comparably to their more complex and costly tetra-substituted analogues. unimi.it This suggests that a valuable strategy is to identify the simplest molecular structure that provides the desired functionality, thereby reducing synthetic complexity and cost.

Process Optimization and Scale-Up: Transitioning a laboratory synthesis to an industrial scale requires significant process optimization to maximize yield, minimize waste, and ensure safety and reproducibility. This includes optimizing reaction conditions, developing efficient purification methods (e.g., replacing column chromatography with crystallization or sublimation), and designing robust, scalable reactor setups.

Q & A

Basic: What are the optimal synthetic routes for preparing high-purity 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]?

Methodological Answer:
The synthesis typically involves halogenation of the parent spirobifluorene structure. A common approach is the use of Grignard reagents to introduce iodine substituents. For example, 2,7-dibromo-9,9′-spirobifluorene derivatives can be synthesized via Ullmann coupling or direct iodination using iodine monochloride (ICl) under controlled conditions . Key steps include:

  • Halogen Exchange : Substitution of bromine atoms in precursors (e.g., 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene], CAS 128055-74-3) with iodine via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like CuI .
  • Purification : Column chromatography or recrystallization to achieve >98% purity, critical for optoelectronic applications .

Basic: What characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and spiro-conformation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (MW: 819.98 g/mol) and isotopic distribution matching iodine’s signature .
  • X-ray Crystallography : Resolves spiro-conformation and dihedral angles between fluorene units (e.g., CCDC references in ) .
  • Elemental Analysis : Validates iodine content (theoretical: ~62% by mass) .

Advanced: How does tetraiodo substitution influence electronic properties compared to brominated analogs?

Methodological Answer:
Tetraiodo substitution enhances electron-withdrawing effects, lowering LUMO levels and improving charge transport in organic semiconductors. Comparative studies show:

  • Redshifted Absorption : Iodine’s heavy atom effect increases spin-orbit coupling, enhancing intersystem crossing for phosphorescence .
  • Thermal Stability : Higher decomposition temperatures (>335°C) compared to brominated derivatives (e.g., 2,2'-Dibromo-9,9′-spirobifluorene, mp 334–336°C) due to stronger C–I bonds .
    Data Table :
Property2,2',7,7'-Tetraiodo2,2',7,7'-Tetrabromo
Molecular Weight (g/mol)819.98631.98
λabs (nm)380–420350–390
Tdec (°C)>335320–330

Advanced: What strategies mitigate challenges in incorporating this compound into MOFs?

Methodological Answer:
The tetraiodo derivative’s steric bulk complicates coordination. Strategies include:

  • Ligand Design : Functionalize with carboxylate or pyridyl groups (e.g., 2,2',7,7'-Tetra(pyridin-4-yl)-9,9′-spirobi[fluorene], CAS 1195403-94-1) to enhance metal-ligand interactions .
  • Solvothermal Synthesis : Use polar solvents (DMF/EtOH) and Cu(II) nodes to form paddle-wheel SBUs, as demonstrated in SBF–Cu MOFs (BET surface area: ~1,500 m²/g) .
  • Post-Synthetic Modification : Halogen exchange or cross-coupling to integrate into covalent organic frameworks (COFs) .

Data Contradiction: How to resolve discrepancies in reported thermal stability values?

Methodological Answer:
Discrepancies arise from measurement techniques (TGA vs. DSC) and sample purity. For accurate comparison:

  • Standardize Conditions : Use inert atmosphere (N2 or Ar) and heating rates (e.g., 10°C/min) .
  • Purity Control : Ensure >98% purity via HPLC (e.g., reports 98% purity for tetrabromo analogs) .
    Example : Flash point variations (335°C vs. 320°C) may reflect residual solvent content .

Advanced: What computational methods predict optoelectronic behavior in device architectures?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO/LUMO levels (e.g., HOMO ≈ -5.5 eV for tetraiodo vs. -5.2 eV for tetramethoxy derivatives) .
  • TD-DFT : Simulate absorption/emission spectra, accounting for iodine’s spin-orbit coupling .
  • Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility in OLED layers .

Advanced: How to address solubility limitations in solution-processed devices?

Methodological Answer:

  • Side-Chain Engineering : Introduce alkyl or alkoxy groups (e.g., methoxy in Spiro-oMeTAD, CAS 1573202-44-4) without disrupting conjugation .
  • Co-Solvent Systems : Use mixed solvents (e.g., chloroform:THF 3:1) to enhance dissolution .
  • Nanoparticle Dispersion : Sonication-assisted dispersion in polymeric matrices (e.g., PMMA) for thin-film deposition .

Basic: What are the key safety considerations when handling tetraiodo derivatives?

Methodological Answer:

  • Toxicity : Iodinated aromatics may release I2 vapors under heat; use fume hoods and PPE .
  • Storage : Dark, anhydrous conditions to prevent degradation (hygroscopicity: <1% by Karl Fischer) .
  • Waste Disposal : Neutralize with Na2S2O3 to convert iodine residues to non-hazardous NaI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.